

A Comparative Guide to the Biological Activity of Functionalized Thiophenes

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Compound of Interest

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Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.^{[1][2]} Its unique electronic properties and ability to act as a bioisosteric replacement for benzene and other aromatic systems have cemented its status as a "privileged pharmacophore".^[1] This guide offers a comparative analysis of the biological activities of various functionalized thiophene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. We will delve into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Thiophene-containing compounds have shown a wide array of pharmacological effects, leading to several FDA-approved drugs for various conditions.^[1]

The versatility of the thiophene ring allows for the synthesis of a vast library of derivatives with diverse biological activities. The nature and position of the functional groups appended to the thiophene core are critical in determining the specific biological target and the potency of the compound. This guide aims to elucidate these structure-activity relationships, providing a valuable resource for the rational design of novel thiophene-based therapeutics.

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene derivatives have demonstrated significant activity against a wide range of microbial pathogens, including drug-resistant strains.^{[3][4]} This section compares the antimicrobial efficacy of several functionalized thiophenes, with a focus on their minimum inhibitory concentrations (MICs).

Comparative Analysis of Antimicrobial Thiophenes

The following table summarizes the MIC values of representative thiophene derivatives against various bacterial strains. Lower MIC values indicate greater potency.

Compound ID	Functionalization	Bacterial Strain	MIC (mg/L)	Reference
Thiophene 1	2-(ortho-piperidin-4-yloxy)benzamide	A. baumannii	32	[4]
E. coli	64	[4]		
Thiophene 4	Specific benzamide and piperidin-4-yloxy derivative	Colistin-Resistant A. baumannii	16 (MIC50)	[3][4]
Colistin-Resistant E. coli	8 (MIC50)	[3][4]		
Thiophene 5	Specific benzamide and piperidin-4-yloxy derivative	Colistin-Resistant A. baumannii	16 (MIC50)	[3][4]
Colistin-Resistant E. coli	32 (MIC50)	[3][4]		
Thiophene 8	Specific benzamide and piperidin-4-yloxy derivative	Colistin-Resistant A. baumannii	32 (MIC50)	[3][4]
Colistin-Resistant E. coli	32 (MIC50)	[3][4]		
Spiro-indoline-oxadiazole 17	Thiophene-2-carbohydrazide derivative	C. difficile	2-4 µg/mL	[5]

Expert Insights: The data clearly indicates that specific substitutions on the thiophene ring are crucial for potent antimicrobial activity. For instance, the position of the piperidin-4-yloxy group on the benzamide substituent significantly impacts the MIC values.[4] Notably, thiophenes 4 and 5 exhibit promising activity against colistin-resistant Gram-negative bacteria, a critical area

of unmet medical need.[3][4] Furthermore, the spiro-indoline-oxadiazole derivative of thiophene shows highly specific and potent activity against *C. difficile*, highlighting the potential for developing narrow-spectrum antibiotics.[5]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

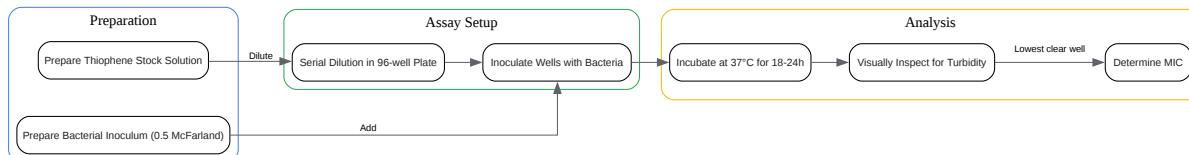
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[7][8]

Step-by-Step Methodology:

- **Preparation of Antimicrobial Agent Stock Solution:** Dissolve the functionalized thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Serial Dilutions:** Perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted to the final desired concentration for testing.
- **Inoculation:** Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
- **Incubation:** Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Reading the Results:** After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

Workflow Diagram:



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Caption: Broth microdilution workflow.

Anticancer Activity: Targeting Multiple Pathways of Cell Proliferation

Functionalized thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.^[2] These mechanisms include the inhibition of kinases like VEGFR-2 and the disruption of microtubule assembly.^[2]

Comparative Analysis of Anticancer Thiophenes

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several thiophene derivatives against different cancer cell lines. Lower IC₅₀ values denote higher cytotoxic potency.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
Compound 1m	Thiophene pyridine based	MCF-7 (Breast)	0.09	[1]
Thienopyrimidine 3b	Thienopyrimidine	HepG2 (Liver)	3.105 ± 0.14	[10]
PC-3 (Prostate)	2.15 ± 0.12	[10]		
Thieno[3,2-b]pyrrole 4c	Thieno[3,2-b]pyrrole	HepG2 (Liver)	3.023 ± 0.12	[10]
PC-3 (Prostate)	3.12 ± 0.15	[10]		
Thiophene Carboxamide 2b	Thiophene carboxamide	Hep3B (Liver)	5.46	[11]
Thiophene Carboxamide 2e	Thiophene carboxamide	Hep3B (Liver)	12.58	[11]
BU17	Benzyl urea tetrahydrobenzo[b]thiophene	A549 (Lung)	Not specified, potent	[2]
BZ02	2-Iodobenzamide tetrahydrobenzo[b]thiophene	A549 (Lung)	6.10	[2]
BZA09	Benzylamine tetrahydrobenzo[b]thiophene	A549 (Lung)	2.73	[2]

Expert Insights: The data showcases the broad-spectrum anticancer potential of functionalized thiophenes. The thienopyrimidine and thieno[3,2-b]pyrrole derivatives demonstrate low micromolar activity against both liver and prostate cancer cell lines.[10] The thiophene carboxamides are also effective against liver cancer cells.[11] Furthermore, the tetrahydrobenzo[b]thiophene derivatives, particularly the benzylamine BZA09, exhibit potent cytotoxicity against lung cancer cells.[2] The diverse chemical scaffolds highlight the tunability of the thiophene core for targeting different cancer types.

Experimental Protocol: MTT Assay for Cell Viability

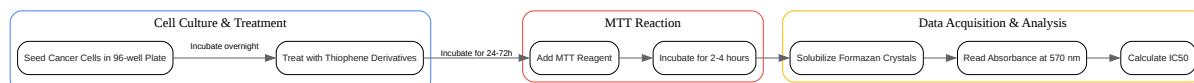
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[\[12\]](#)

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[\[12\]](#)

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** Treat the cells with serial dilutions of the functionalized thiophene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Workflow Diagram:



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Caption: MTT assay workflow for cytotoxicity.

Target-Specific Assays: VEGFR-2 Kinase and Tubulin Polymerization

For a deeper understanding of the mechanism of action, target-specific assays are crucial.

- **VEGFR-2 Kinase Assay:** This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis. The assay typically involves incubating recombinant VEGFR-2 with a substrate and ATP, and then quantifying the amount of phosphorylated substrate.[13][14][15][16]
- **Tubulin Polymerization Assay:** This assay assesses the effect of a compound on the assembly of tubulin into microtubules. It can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[17][18][19][20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22]

Comparative Analysis of Anti-inflammatory Thiophenes

The following table summarizes the *in vivo* anti-inflammatory activity of selected thiophene derivatives in the carrageenan-induced paw edema model.

Compound ID	Functionalization	Dose (mg/kg)	Inhibition of Edema (%)	Reference
Compound 15	Morphine ring at 2-amino position	50	58.46	[21][23]
Compound 16	Methyl and chlorine substituents	Not specified	48.94	[21][23]
Compound 17	Methyl and chlorine substituents	Not specified	47	[21][23]
Indomethacin	Standard NSAID	Not specified	47.73	[21]
Sodium Diclofenac	Standard NSAID	Not specified	Comparable to 16 & 17	[21][23]
Compound 21	Specific derivative	Not specified	More effective than celecoxib	[21]

Expert Insights: The in vivo data highlights the significant anti-inflammatory potential of functionalized thiophenes. Compound 15, with a morphine moiety, shows superior activity to the standard NSAID indomethacin.[21][23] The presence of methyl and chlorine groups, as in compounds 16 and 17, also confers potent anti-inflammatory effects, comparable to sodium diclofenac.[21][23] Furthermore, compound 21 demonstrates greater efficacy than celecoxib in an in vivo model, suggesting a promising profile for further development.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

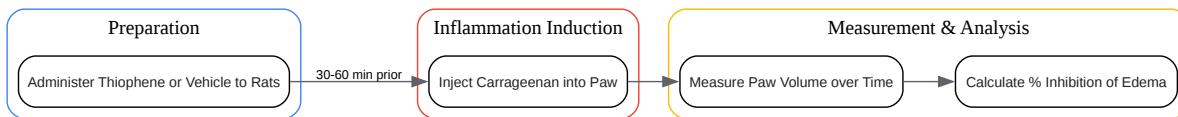
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity. [24][25][26][27][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[26][27]

Step-by-Step Methodology:

- Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the functionalized thiophene derivative or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection, at a predetermined time before carrageenan injection. A control group receives the vehicle.
- Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Workflow Diagram:

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Caption: Carrageenan-induced paw edema workflow.

Neuroprotective Activity: A Gleam of Hope for Neurodegenerative Diseases

Thiophene derivatives are being investigated for their potential to combat neurodegenerative disorders.[29][30] Their mechanisms of action include the inhibition of acetylcholinesterase

(AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the modulation of amyloid- β aggregation.[29][30]

Comparative Analysis of Neuroprotective Thiophenes

While extensive comparative tables with IC₅₀ values for neuroprotection are still emerging in the literature, several studies have highlighted promising candidates. For instance, certain thiophene oligomer derivatives have shown neuroprotective effects against beta-amyloid-induced toxicity.[31]

Expert Insights: The exploration of thiophenes for neurodegenerative diseases is a rapidly evolving field. The ability of these compounds to cross the blood-brain barrier is a significant advantage.[32] Multi-target approaches, where a single thiophene derivative can address multiple pathological features of a neurodegenerative disease (e.g., cholinergic deficit and amyloid plaques), are particularly promising.[29][30]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to screen for AChE inhibitors.[33][34][35][36]

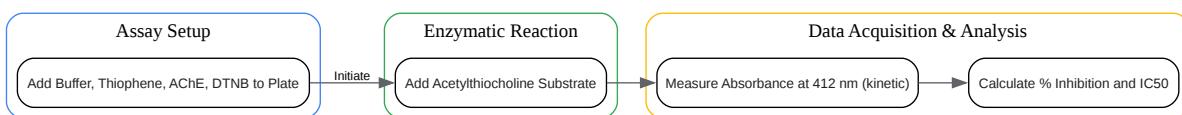
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[33]

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare solutions of AChE, the substrate acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., Tris-HCl, pH 8.0).
- **Assay Setup:** In a 96-well plate, add the buffer, the thiophene test compound at various concentrations, AChE, and DTNB.
- **Initiation of Reaction:** Start the reaction by adding the acetylthiocholine substrate.

- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value can then be calculated.

Workflow Diagram:



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Caption: Acetylcholinesterase inhibition assay workflow.

Conclusion: The Future of Thiophene-Based Therapeutics

This guide has provided a comparative overview of the diverse biological activities of functionalized thiophenes, supported by experimental data and detailed protocols. The evidence strongly supports the continued exploration of the thiophene scaffold in drug discovery. The ability to fine-tune the biological activity through targeted functionalization makes thiophenes an incredibly versatile platform for developing novel therapeutics against a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of promising thiophene derivatives to translate their *in vitro* and *in vivo* efficacy into clinically successful drugs.

References

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). *Pharmaceuticals*. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of *Legionella pneumophila* to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [\[Link\]](#)
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [\[Link\]](#)
- Tubulin Polymerization Assay. (n.d.). Bio-protocol. [\[Link\]](#)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). *Frontiers in Microbiology*. [\[Link\]](#)
- Carrageenan Induced Paw Edema (R)
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024).
- Broth Microdilution. (n.d.). MI - Microbiology. [\[Link\]](#)
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc.. [\[Link\]](#)
- Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. [\[Link\]](#)
- Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001).
- Cell Viability Assays. (2013).
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [\[Link\]](#)
- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.).
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024).
- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant *A. baumannii* and *E. coli*. (n.d.).
- Anticancer activities of new analogues against various cell lines expressed as IC₅₀ values. (n.d.).
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.).
- Carrageenan induced Paw Edema Model. (n.d.).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.).
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). *Future Medicinal Chemistry*. [\[Link\]](#)

- Broth Microdilution Guide for Labs. (n.d.). Scribd. [\[Link\]](#)
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [\[Link\]](#)
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021).
- Ellman Esterase Assay Protocol. (n.d.). Scribd. [\[Link\]](#)
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024).
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of *Ipomoea aquatica*. (2015). *Journal of Applied Pharmaceutical Science*. [\[Link\]](#)
- Neuroprotective effects of thiophene oligomer derivatives on beta-amyloid-induced toxicity. (2007).
- Biological Activities of Thiophenes. (2024). MDPI Encyclopedia. [\[Link\]](#)
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011).
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis Online. [\[Link\]](#)

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Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. maxanim.com [maxanim.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. inotiv.com [inotiv.com]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. japsonline.com [japsonline.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC [pmc.ncbi.nlm.nih.gov]
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